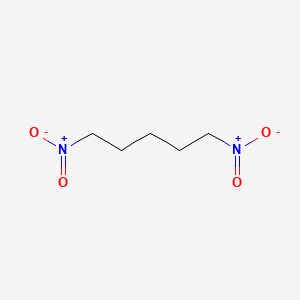
1,5-Dinitropentane
Overview
Description
1,5-Dinitropentane is an organic compound with the molecular formula C5H10N2O4 It is a dinitroalkane, meaning it contains two nitro groups (-NO2) attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dinitropentane can be synthesized through the nitration of 1,5-diiodopentane. The process involves the reaction of 1,5-diiodopentane with silver nitrite in an anhydrous ether solution. The reaction is carried out at low temperatures to prevent the formation of unwanted by-products. The mixture is then allowed to warm to room temperature, and the product is extracted using benzene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Safety measures would also be crucial due to the explosive nature of nitro compounds.
Chemical Reactions Analysis
Types of Reactions
1,5-Dinitropentane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Polymerization: It can participate in polymerization reactions to form dynamic covalent polymers.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Polymerization: The nitroaldol reaction with aromatic dialdehydes is a common method.
Major Products Formed
Reduction: Produces 1,5-diaminopentane.
Substitution: Produces various substituted pentanes depending on the nucleophile used.
Polymerization: Forms dynamic covalent polymers with unique properties.
Scientific Research Applications
1,5-Dinitropentane has several applications in scientific research:
Biology: Potential use in the development of biologically active compounds through further functionalization.
Medicine: Research into its derivatives for pharmaceutical applications.
Industry: Used in the production of specialized materials with unique mechanical and optical properties.
Mechanism of Action
The mechanism of action of 1,5-dinitropentane primarily involves its ability to undergo various chemical transformations. The nitro groups are highly reactive and can participate in reduction, substitution, and polymerization reactions. These reactions often involve the formation and breaking of carbon-nitrogen and carbon-carbon bonds, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dinitrobutane
- 1,6-Dinitrohexane
- 1,7-Dinitroheptane
- 1,8-Dinitrooctane
- 1,9-Dinitrononane
- 1,10-Dinitrodecane
Uniqueness
1,5-Dinitropentane is unique due to its specific chain length and the positioning of the nitro groups. This positioning allows it to form specific macrocycles through depolymerization, which is not observed in all dinitroalkanes . Its ability to form dynamic covalent polymers with unique adaptive properties also sets it apart from other similar compounds .
Properties
IUPAC Name |
1,5-dinitropentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCOYCBADKYRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC[N+](=O)[O-])CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288335 | |
| Record name | 1,5-dinitropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6848-84-6 | |
| Record name | NSC55332 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-dinitropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



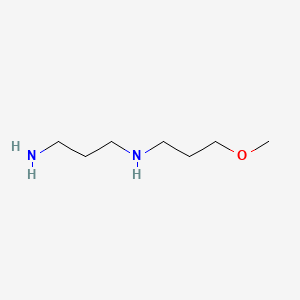
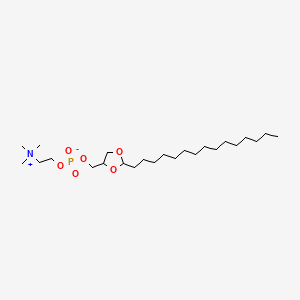
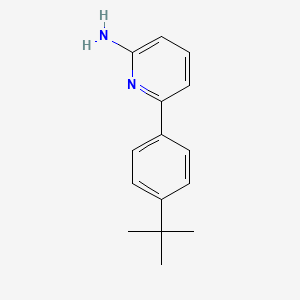
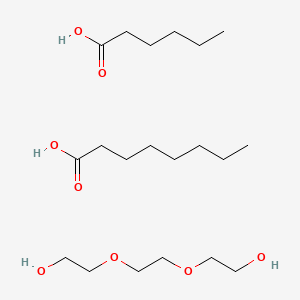
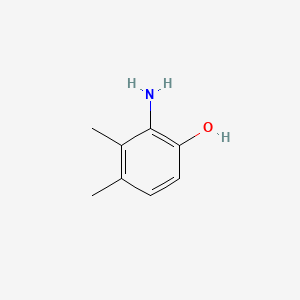


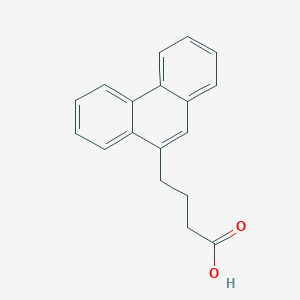
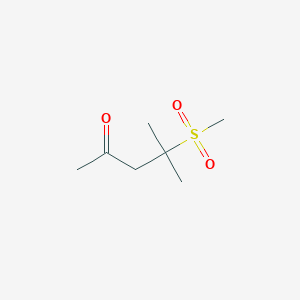
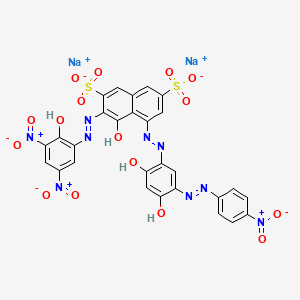
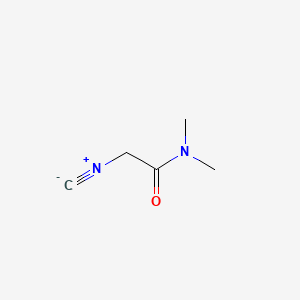
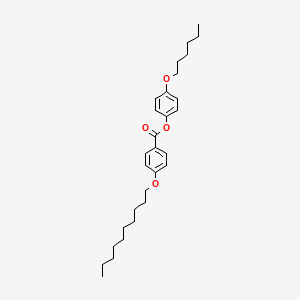
![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]-](/img/structure/B3055984.png)
